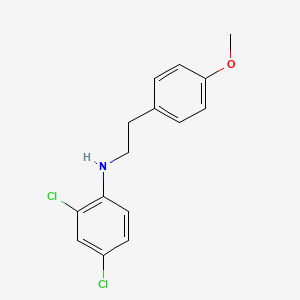![molecular formula C16H16O3 B1437621 2-[2-(Propan-2-yl)phenoxy]benzoic acid CAS No. 1036554-70-7](/img/structure/B1437621.png)
2-[2-(Propan-2-yl)phenoxy]benzoic acid
Overview
Description
“2-[2-(Propan-2-yl)phenoxy]benzoic acid” is a chemical compound with the molecular formula C16H16O3 . It has a molecular weight of 256.30 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-[2-(Propan-2-yl)phenoxy]benzoic acid” consists of a benzoic acid group attached to a phenyl group via an oxygen atom . The phenyl group is further substituted with a propan-2-yl group .Physical And Chemical Properties Analysis
“2-[2-(Propan-2-yl)phenoxy]benzoic acid” is a powder at room temperature .Scientific Research Applications
Development of Novel Fluorescence Probes :2-[2-(Propan-2-yl)phenoxy]benzoic acid derivatives like HPF and APF have been developed as novel fluorescence probes. These probes can selectively detect highly reactive oxygen species such as hydroxyl radicals and hypochlorite in biological systems, making them useful tools in studying the roles of these reactive species in various biological and chemical applications (Setsukinai et al., 2003).
Synthesis of (F-Benzo)heterocyclic Compounds :Research has been conducted on the synthesis of (F-Benzo)heterocyclic compounds from F-benzoic acid, with the focus on achieving selective ortho-substitution via intramolecular nucleophilic cyclization. This research contributes to the understanding of the reactivity and potential applications of F-benzoic acid derivatives in organic synthesis (Inukai et al., 1981).
Ruthenium-Catalysed Synthesis :Studies have shown the effective use of ruthenium(II) catalysis in the synthesis of 3-hydroxy-1-propen-1-yl benzoates from 2-propyn-1-ols. This method represents an advancement in catalytic transformations, particularly in the efficient synthesis of α,β-unsaturated aldehydes, an important class of compounds in organic chemistry (Picquet et al., 2000).
Copper-Catalyzed Etherification of Arene C-H Bonds :The copper-catalyzed etherification of benzoic acid derivatives represents a significant advancement in organic synthesis. This method allows for the direct alkoxylation and phenoxylation of arene C-H bonds, providing a novel approach to modifying benzoic acid derivatives (Roane & Daugulis, 2013).
Inhibitor Targeting Cancer Metabolism :Derivatives of (aryloxyacetylamino)benzoic acids, including compounds similar to 2-[2-(Propan-2-yl)phenoxy]benzoic acid, have been identified as potential inhibitors of malate dehydrogenase, a key enzyme in cancer metabolism. This research contributes to the development of novel therapeutics targeting cancer metabolism and tumor growth (Naik et al., 2017).
properties
IUPAC Name |
2-(2-propan-2-ylphenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11(2)12-7-3-5-9-14(12)19-15-10-6-4-8-13(15)16(17)18/h3-11H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEXADDSRPAPMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Propan-2-yl)phenoxy]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



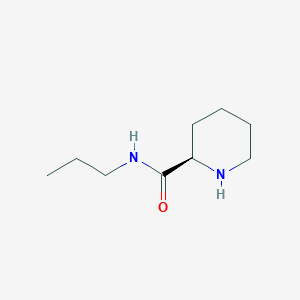
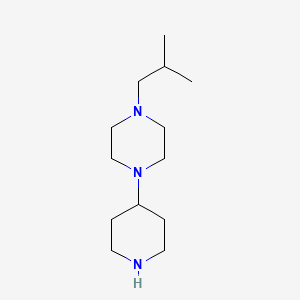
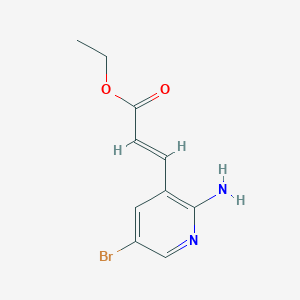
![3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanenitrile](/img/structure/B1437546.png)
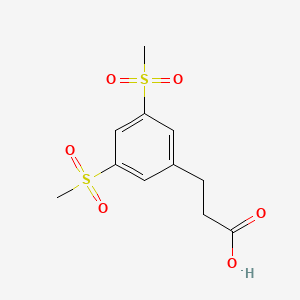
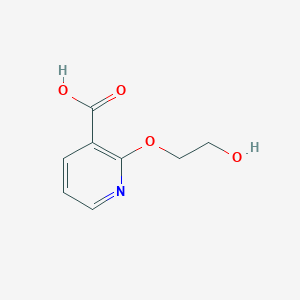
![N-[2-(2-fluorophenyl)ethyl]cyclopentanamine](/img/structure/B1437551.png)
![3-Ethoxy-N-[2-(2-isopropylphenoxy)ethyl]aniline](/img/structure/B1437552.png)
![N-[2-(5-Chloro-1H-benzimidazol-2-YL)ethyl]-N-ethylamine](/img/structure/B1437553.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2-isopropoxyaniline](/img/structure/B1437554.png)
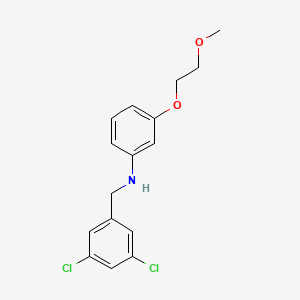
![N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline](/img/structure/B1437556.png)
![N-[2-(Isopentyloxy)benzyl]-4-methylaniline](/img/structure/B1437558.png)
